molecular formula C8H11NO3 B8646308 3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B8646308
M. Wt: 169.18 g/mol
InChI Key: PJUUSHGTGGXPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Hydroxypropyl)-3-azabicyclo[310]hexane-2,4-dione is a bicyclic compound with a unique structure that includes a hydroxy-propyl group and an aza-bicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves a (3 + 2) annulation reaction. This process includes the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . The reaction conditions are optimized to achieve high yields and diastereoselectivity, particularly when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production of this compound may involve scaling up the (3 + 2) annulation process. This requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield. The use of photoredox catalysts and LED irradiation can be adapted for large-scale production with appropriate reactor design and process optimization.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce deoxygenated compounds, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypropyl)-3-azabicyclo[310]hexane-2,4-dione stands out due to its specific hydroxy-propyl and aza-bicyclohexane structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-(3-hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C8H11NO3/c10-3-1-2-9-7(11)5-4-6(5)8(9)12/h5-6,10H,1-4H2

InChI Key

PJUUSHGTGGXPLN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)N(C2=O)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyclopropane-2,3-dicarboxylic acid anhydride (purchased at Acros, Ref 37012-0010, 500 mg, 1.0 eq.) and 3-amino-1-propanol (340 mL, 1.0 eq.) was heated 6 h at 180° C. The reaction mixture was purified on silica, eluting with a 98:2 to 19:1 gradient of dichloromethane/methanol, to yield 360 mg (49%) of the desired product as light yellow solid. MS (m/e): 168.1 (M−H−, 100%)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Yield
49%

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